1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-2-4-17(5-3-1)8-10-24-12-14-25(15-13-24)21-20-16-19(18-6-7-18)23-26(20)11-9-22-21/h1-5,9,11,16,18H,6-8,10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUSKBCADXLPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles
The pyrazolo[1,5-a]pyrazine scaffold is constructed via a [3+3] cyclocondensation between 3-aminopyrazole derivatives and α,β-unsaturated carbonyl compounds or equivalents. For example:
-
3-Amino-5-cyclopropylpyrazole reacts with 1,2-diketones or α-ketoaldehydes under acidic or basic conditions to form the bicyclic system.
-
Solvents such as ethanol or toluene are employed at reflux (80–120°C), with catalytic bases (e.g., triethylamine) enhancing reaction efficiency.
Example Protocol :
Cyclopropyl Group Introduction
The cyclopropyl substituent is introduced either during pyrazole synthesis or via post-cyclization modification:
-
Pre-cyclization : Cyclopropyl-containing pyrazoles are synthesized by reacting cyclopropanecarboxaldehyde with hydrazine derivatives.
-
Post-cyclization : Electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) at position 2 of the pyrazolo[1,5-a]pyrazine core using cyclopropylmethyl bromide.
Synthesis of 4-(2-Phenylethyl)piperazine
Alkylation of Piperazine
The phenethylpiperazine side chain is synthesized via a two-step alkylation:
-
Monosubstitution : Piperazine reacts with 2-phenylethyl chloride in a 1:1 molar ratio.
-
Selective Quaternization : The intermediate is treated with a second equivalent of phenethyl chloride to yield the disubstituted product.
Optimized Conditions :
-
Solvent: Toluene or dichloromethane.
-
Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
-
Catalyst: Potassium iodide (KI) for enhanced nucleophilicity.
-
Temperature: 80–100°C for 6–12 hours.
| Parameter | Value |
|---|---|
| Molar Ratio (Piperazine:Phenethyl chloride) | 1:2.2 |
| Solvent | Toluene |
| Catalyst | KI (0.1 equiv) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 90% |
Coupling of Core and Side Chain
Nucleophilic Aromatic Substitution
The 4-position of the pyrazolo[1,5-a]pyrazine core undergoes substitution with 4-(2-phenylethyl)piperazine:
-
Activate the core with a leaving group (e.g., chloride or bromide) at position 4.
-
React with phenethylpiperazine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF).
Example Reaction :
Buchwald-Hartwig Amination
For halogenated cores lacking reactivity, palladium-catalyzed coupling is employed:
Reaction Optimization and Challenges
Solvent and Base Selection
Purification Challenges
-
The final compound’s lipophilicity necessitates reverse-phase chromatography or recrystallization from ethanol/water mixtures.
-
Air sensitivity of intermediates requires inert atmosphere handling.
Structural Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
Oxidation: Formation of ketones, carboxylic acids
Reduction: Formation of alcohols
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups
Scientific Research Applications
Structural Insights
The compound features a pyrazolo[1,5-a]pyrazine core linked to a piperazine moiety, which is known for its diverse biological activities. The cyclopropyl group contributes to the compound's unique chemical reactivity and potential biological interactions.
Medicinal Chemistry
-
Kinase Inhibition
- The compound has been explored for its potential as a kinase inhibitor. By targeting specific kinases involved in cell signaling pathways, it may interfere with cancer cell proliferation and survival.
- Mechanism of Action : It is hypothesized that the compound binds to the active site of cyclin-dependent kinases (CDKs), inhibiting their activity and thereby disrupting the cell cycle.
-
Biological Activity
- Research indicates that compounds with similar structural features exhibit significant anti-tumor activity. The pyrazolo[1,5-a]pyrazine core is often associated with various biological activities, including anti-inflammatory and anti-cancer properties.
- Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development as anti-cancer agents.
-
Neuropharmacology
- The piperazine moiety is commonly found in compounds that exhibit psychoactive effects. This suggests potential applications in treating neurological disorders or as anxiolytics.
- Investigations into the central nervous system (CNS) effects of this compound are ongoing, with preliminary findings indicating possible benefits in modulating neurotransmitter systems.
Chemical Synthesis
The synthesis of 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine typically involves multi-step organic reactions. The synthetic routes often include:
- Cyclization Reactions : Key steps involve the formation of the pyrazolo[1,5-a]pyrazine core through cyclization of appropriate precursors.
- Functionalization : Subsequent reactions introduce the piperazine and phenylethyl groups, enhancing the compound's biological activity.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that a related pyrazolo[1,5-a]pyrazine derivative exhibited potent anti-cancer activity against various tumor cell lines. The mechanism was attributed to the inhibition of CDKs, leading to cell cycle arrest and apoptosis .
Case Study 2: Neuropharmacological Effects
Research investigating the effects of structurally similar compounds on anxiety-related behaviors showed promising results in animal models. These compounds demonstrated anxiolytic effects through modulation of serotonin receptors .
Mechanism of Action
The mechanism of action of 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For example, it could inhibit an enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in Piperazine Derivatives
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Core Heterocycle: The target compound's pyrazolo[1,5-a]pyrazine core is distinct from monocyclic phenyl/benzyl groups in BZP derivatives (e.g., 3-CPP, 4-MeOPP) . This bicyclic system may improve metabolic stability and target specificity compared to simpler arylpiperazines.
Phenethyl vs.
Substituent Effects: Chlorophenyl () and fluorophenoxy () substituents in analogs demonstrate how electron-withdrawing groups (Cl, F) enhance binding to serotonin transporters or kinases. The target’s cyclopropyl group may similarly influence electronic properties and steric bulk .
Morpholine/Pyrrolidine Modifications :
- The morpholine and pyrrolidine substituents in ’s compound improve solubility, a critical factor for bioavailability, which the target compound may lack due to its lipophilic phenethyl group .
Biological Activity
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine is a complex organic compound that features a unique combination of pyrazolo and piperazine moieties. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and receptor binding.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 333.4 g/mol. The compound's structure includes a cyclopropyl group attached to a pyrazolo[1,5-a]pyrazine core, linked to a piperazine ring substituted with a phenethyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 2877643-35-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Research indicates that compounds with similar structures often exhibit significant activity as enzyme inhibitors or receptor antagonists.
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperazine, including those containing pyrazolo structures, can exhibit antimicrobial and anticancer activities. For instance, piperazine derivatives have been shown to inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
- Antimicrobial Activity : A study explored the synthesis and antimicrobial properties of several piperazine derivatives. Among them, compounds structurally related to this compound were tested against various pathogens. The results indicated that these compounds exhibited varying degrees of antibacterial activity, with some outperforming traditional antibiotics like ampicillin .
- Anticancer Potential : Another study focused on the anticancer properties of piperazine derivatives. The findings suggested that certain modifications in the piperazine ring could enhance cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis induction .
- Neuropharmacological Effects : Research has also highlighted the neuropharmacological potential of piperazine-containing compounds. Some studies suggest that these compounds can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications in the piperazine moiety or the substituents on the pyrazolo ring can significantly impact the compound's efficacy and selectivity for biological targets.
| Modification | Effect on Activity |
|---|---|
| Substituent on Piperazine | Alters binding affinity and selectivity |
| Position of Cyclopropyl Group | Influences pharmacokinetics and dynamics |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Reagent/Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazole core formation | Ethanol | Phenylhydrazine | 6–8 | ~70 | |
| Piperazine alkylation | DMF | K₂CO₃ | 6–7 | 65–75 |
What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in pyrazole ring formation and piperazine substitution patterns (e.g., reports δ 3.81 ppm for piperazine CH₂ groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns ( uses HRMS to confirm diazenylpiperazine derivatives) .
- TLC/HPLC : Used for purity assessment and reaction monitoring (e.g., employs hexane/ethyl acetate for TLC) .
How should researchers handle purification challenges for this compound?
Methodological Answer:
- Column Chromatography : Silica gel with gradients like ethyl acetate/hexane (1:8) effectively separates polar impurities () .
- Crystallization : Ethanol or ether recrystallization improves purity () .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., uses dopamine D₂ and serotonin 5-HT₁A receptor binding to assess arylpiperazine derivatives) .
- Modular Modifications : Vary cyclopropyl or phenethyl groups to assess impacts on target affinity. demonstrates enantioselectivity in DAT/SERT binding via hydroxylated side chains .
Q. Table 2: Example SAR Data
| Modification | Target Receptor | IC₅₀ (nM) | Selectivity (DAT/SERT) | Reference |
|---|---|---|---|---|
| Hydroxylated side chain | DAT | 2.0 | 45:1 | |
| Methoxy substitution | 5-HT₁A | 1.4 | - |
What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Compare buffer conditions (e.g., Mg²⁺ concentration in binding assays) and cell lines ( vs. 12).
- Structural Validation : Confirm stereochemistry (e.g., ’s enantiomers show 10-fold differences in DAT/SERT affinity) .
- Meta-Analysis : Cross-reference solubility, purity, and formulation differences (e.g., highlights purity >98% for reliable bioactivity) .
How can molecular docking studies guide the optimization of this compound for kinase inhibition?
Methodological Answer:
- Fragment-Based Design : Use the 1-(4-fluorobenzyl)piperazine fragment () as a scaffold for tyrosine kinase binding .
- Docking Workflow :
- Protein Preparation : Retrieve kinase structures (e.g., PDB) and remove water.
- Ligand Docking : Use AutoDock Vina to predict binding poses (e.g., ’s benzylpiperazine derivatives show π-π stacking with kinase active sites) .
- MM/GBSA Scoring : Refine affinity predictions (e.g., chlorophenyl groups enhance hydrophobic interactions).
What safety protocols are essential for handling this compound in vitro?
Methodological Answer:
- PPE Requirements : Lab coat, nitrile gloves, and ANSI Z87.1 goggles () .
- Ventilation : Use fume hoods for solvent evaporation (DMF, ethanol) .
- Waste Disposal : Follow EPA guidelines for halogenated byproducts () .
Data Contradiction Analysis Example
Issue : Conflicting DAT binding data for hydroxylated derivatives ( reports IC₅₀ = 2.0 nM vs. 90.6 nM in ).
Resolution : attributes differences to alkyl chain length (phenylethyl vs. phenylpropyl) and stereochemistry. Longer chains enhance DAT selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
